molecular formula C8H8ClF B1657776 1-(1-Chloroethyl)-3-fluorobenzene CAS No. 58114-09-3

1-(1-Chloroethyl)-3-fluorobenzene

Cat. No. B1657776
CAS RN: 58114-09-3
M. Wt: 158.6 g/mol
InChI Key: JRVORWRZZBKIBX-UHFFFAOYSA-N
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Description

“1-(1-Chloroethyl)-3-fluorobenzene” is a chemical compound. It’s closely related to Chloroethyl chloroformates, which are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .


Synthesis Analysis

The synthesis of “1-(1-Chloroethyl)-3-fluorobenzene” involves the reaction of benzene with ethylene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction produces “1-(1-Chloroethyl)-3-fluorobenzene” and hydrogen chloride as by-products .


Molecular Structure Analysis

The molecular structure of “1-(1-Chloroethyl)-3-fluorobenzene” consists of a benzene ring attached to a chloroethyl group .


Chemical Reactions Analysis

“1-(1-Chloroethyl)-3-fluorobenzene” can be used to form protecting groups and as N-dealkylating agents . It can also undergo nucleophilic substitution reactions .

Scientific Research Applications

Microwave Spectrum and Molecular Properties

  • Research on 1-chloro-3-fluorobenzene has focused on its microwave spectrum, revealing important molecular properties such as rotational and centrifugal distortion constants, nuclear quadrupole coupling tensors, and dipole moments. These properties are crucial for understanding the behavior of the molecule in various environments and applications (Onda, Odaka, Miyazaki, Mori, Yamaguchi, & Niide, 1994).

Spectroscopy and Molecular Symmetry

  • Infrared and Raman spectroscopy of similar compounds, like 1-(chloromethyl)-4-fluorobenzene, have been analyzed, providing insights into their molecular symmetry and vibrational properties. Such studies are instrumental in chemical analysis and material science (Seth-Paul & Shino, 1975).

Crystal Structure Analysis

  • Research on crystalline structures of fluorobenzenes, including compounds similar to 1-(1-Chloroethyl)-3-fluorobenzene, has been conducted to understand C−H···F interactions. These findings are valuable in crystallography and materials science, contributing to the design of new materials and drugs (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Reactions and Substitution Mechanisms

  • Studies on reactions involving fluorobenzenes, similar to 1-(1-Chloroethyl)-3-fluorobenzene, have demonstrated their capabilities in nucleophilic substitution reactions. Understanding these reactions is critical for synthetic chemistry, especially in the development of pharmaceuticals and organic synthesis (Goryunov, Grobe, Van, Shteingarts, Mews, Lork, & Würthwein, 2010).

Organometallic Chemistry

  • The use of partially fluorinated benzenes in organometallic chemistry has been explored, with implications for catalysis and organic synthesis. This research aids in understanding how fluorine substituents affect molecular interactions and reactivity (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

  • Electrochemical fluorination studies of compounds like 1-(1-Chloroethyl)-3-fluorobenzene provide insights into the synthesis of fluorinated organic compounds, essential in various industrial applications, including material science and pharmaceuticals (Momota, Horio, Kato, Morita, & Matsuda, 1995).

ConclusionThe scientific research on 1-(1-Chloroethyl)-3-fluorobenzene and similar compounds spans a range of applications from molecular spectroscopy to organomet

Applications of 1-(1-Chloroethyl)-3-fluorobenzene in Materials Science

Microwave Spectroscopy

  • The microwave spectrum of 1-chloro-3-fluorobenzene has been thoroughly investigated, providing vital information on molecular properties like rotational and centrifugal distortion constants, and dipole moments. This research is crucial in materials science for understanding the molecular behavior in different settings (Onda, Odaka, Miyazaki, Mori, Yamaguchi, & Niide, 1994).

Spectroscopy and Symmetry Analysis

  • The infrared and Raman spectra of compounds like 1-(chloromethyl)-4-fluorobenzene have been studied, providing insights into molecular symmetry and vibrational behavior. These analyses aid in the understanding of material properties (Seth-Paul & Shino, 1975).

Crystal Structure

  • Fluorobenzenes, including compounds similar to 1-(1-Chloroethyl)-3-fluorobenzene, have been studied for their C−H···F interactions in crystal structures. This research is fundamental in crystallography and material design (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Organometallic Chemistry

  • The use of fluorobenzenes in organometallic chemistry has been a subject of study. This research is significant for developing new materials and catalysts (Pike, Crimmin, & Chaplin, 2017).

Ion Exchange Membranes

  • Research on ion exchange membranes, including the use of styrene (chloromethyl styrene)–divinylbenzene copolymers, is relevant to 1-(1-Chloroethyl)-3-fluorobenzene. These studies contribute to the development of membranes with high electrochemical properties, essential in various material applications (Tanaka, 2015).

Mechanism of Action

The mechanism of action involves an initial ionization of the halogenoalkane, followed by a very rapid attack by the cyanide ion on the carbocation (carbonium ion) formed . This is an example of nucleophilic substitution .

Safety and Hazards

“1-(1-Chloroethyl)-3-fluorobenzene” is considered hazardous. It’s flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and it’s fatal if inhaled .

properties

IUPAC Name

1-(1-chloroethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVORWRZZBKIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620306
Record name 1-(1-Chloroethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloroethyl)-3-fluorobenzene

CAS RN

58114-09-3
Record name 1-(1-Chloroethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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